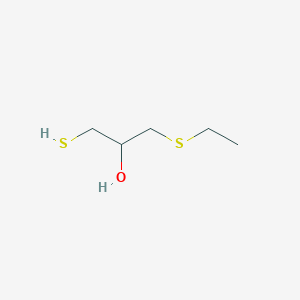
1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL is an organic compound characterized by the presence of both ethylsulfanyl and sulfanyl groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL typically involves the reaction of 3-chloropropan-1-ol with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethylsulfanyl group. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C.
Reduction: Lithium aluminum hydride; anhydrous ether, room temperature.
Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkyl halides.
Scientific Research Applications
1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate redox reactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL involves its interaction with molecular targets such as thiol-containing enzymes and proteins. The compound can undergo redox reactions, modulating the oxidative state of biological systems. This modulation can affect various cellular pathways, including those involved in oxidative stress response and signal transduction.
Comparison with Similar Compounds
- 1-(Ethyldisulfanyl)-1-(ethylsulfanyl)ethane
- 3-Methyl-2-butene-1-thiol
- Thiazole derivatives
Comparison: 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL is unique due to its specific combination of ethylsulfanyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
84093-03-8 |
|---|---|
Molecular Formula |
C5H12OS2 |
Molecular Weight |
152.3 g/mol |
IUPAC Name |
1-ethylsulfanyl-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C5H12OS2/c1-2-8-4-5(6)3-7/h5-7H,2-4H2,1H3 |
InChI Key |
BYTBUYLGXSTMPR-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


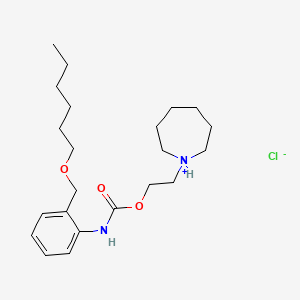
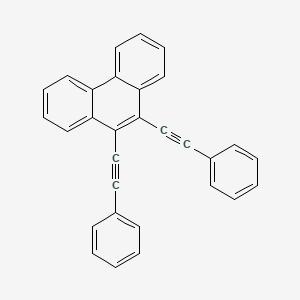
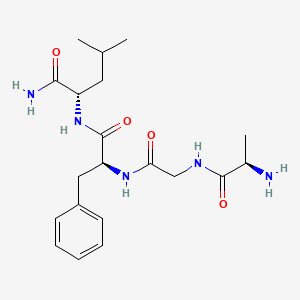
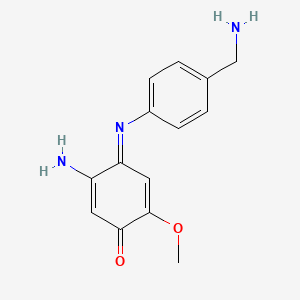

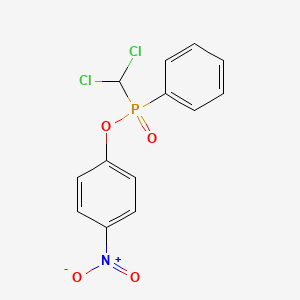
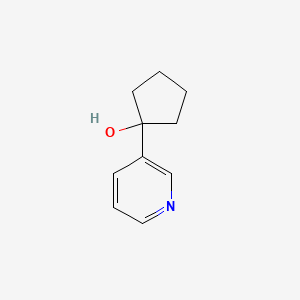
![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
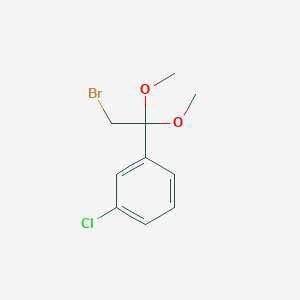
![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
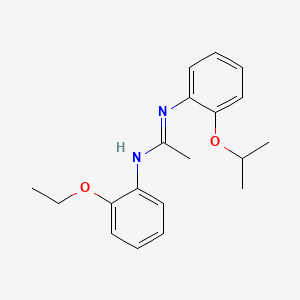
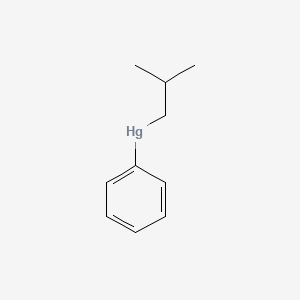
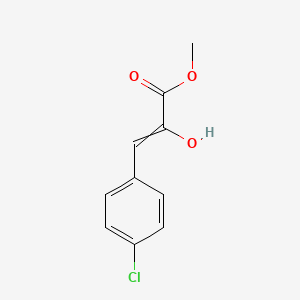
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
